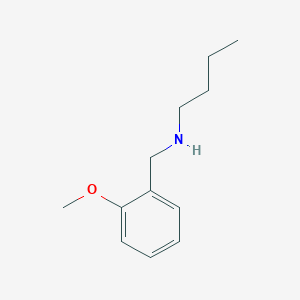

N-(2-甲氧基苄基)丁胺

描述

“N-(2-Methoxybenzyl)butan-1-amine” is an organic compound that contains a nitrogen atom . It is a versatile chemical compound widely used in scientific research, with diverse applications ranging from organic synthesis to drug discovery.

Synthesis Analysis

The synthesis of amines like “N-(2-Methoxybenzyl)butan-1-amine” can involve various methods. One common method is the reaction of ammonia with alcohols over alumina . Another method involves S N 2 reactions between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide .Molecular Structure Analysis

The molecular formula of “N-(2-Methoxybenzyl)butan-1-amine” is C12H19NO . Amines are made up of an sp3 hybridized nitrogen and are either alkyl substituted (alkylamines) or aryl substituted (arylamines) .Chemical Reactions Analysis

Amines, including “N-(2-Methoxybenzyl)butan-1-amine”, can undergo a variety of chemical reactions. For instance, secondary, tertiary, allylic, and benzylic amines appear to react by a mechanism that involves the formation of a carbocation, in an S N 1 reaction with the protonated alcohol acting as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary. Primary and secondary amines have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding . The exact physical and chemical properties of “N-(2-Methoxybenzyl)butan-1-amine” are not provided in the search results.科学研究应用

Carbon Capture and Utilisation

- Scientific Field : Environmental Science

- Application Summary : Amine-based materials, such as N-(2-Methoxybenzyl)butan-1-amine, are being used in the ongoing research campaign to reduce the global atmospheric CO2 concentration . These materials are being developed to enable the capture of CO2 from dilute sources and conversion into higher-value products .

- Methods of Application : The chemical and engineering principles of amine-based CO2 capture are considered to define the parameters required of an adsorbent, describe adsorption testing methods, and introduce the reader to a range of amine-based adsorbents and how they can be specialized to overcome specific issues .

- Results or Outcomes : The application of amine-based materials has shown promise in capturing CO2 and converting it into higher-value products .

Synthesis of N-Heterocyclic Amines

- Scientific Field : Organic Chemistry

- Application Summary : N-heterocyclic amines, such as N-(2-Methoxybenzyl)butan-1-amine, are valuable building blocks in drug discovery and modern organic synthesis . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

- Methods of Application : An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .

- Results or Outcomes : The methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

Drug Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Amines are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, and natural products . They are valuable building blocks in drug discovery and modern organic synthesis .

- Methods of Application : An efficient one-pot two-step synthesis of amines was reported . The one-pot reductive amination proceeded by the formation in situ of the imine as a key synthetic intermediate .

- Results or Outcomes : The methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the intermediate is not required .

Material Science

- Scientific Field : Material Science

- Application Summary : Amines are used in the production of a wide range of materials, including polymers, dyes, and resins . They are also used in the production of rubber accelerators and antioxidants .

- Methods of Application : The specific methods of application can vary widely depending on the specific material being produced .

- Results or Outcomes : The use of amines in material science has led to the development of a wide range of materials with diverse properties .

Azide Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : Amines can be used in the synthesis of azides, which are valuable intermediates in organic synthesis .

- Methods of Application : An efficient method starts with an S N 2 reaction between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide . The alkyl azide is not nucleophilic so it cannot react with additional alkyl halide to produce overalkylation .

- Results or Outcomes : The methodology allows for the synthesis of azides, which can be further transformed into a variety of functional groups .

Reductive Amination

- Scientific Field : Organic Chemistry

- Application Summary : Amines can be used in the reductive amination of aldehydes or ketones . This is a key method for the synthesis of amines .

- Methods of Application : The first step is the nucleophiic addition of ammonia, a 1 o amine, or a 2 o amine to a carbonyl group to form an imine . The second step is the reduction of the imine to an amine using a hydride .

- Results or Outcomes : The methodology allows for the synthesis of a wide range of amines from aldehydes or ketones .

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-4-9-13-10-11-7-5-6-8-12(11)14-2/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRGPPFYKDTUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405996 | |

| Record name | N-(2-Methoxyphenylmethyl)butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxybenzyl)butan-1-amine | |

CAS RN |

893611-23-9 | |

| Record name | N-(2-Methoxyphenylmethyl)butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

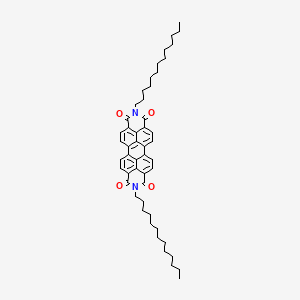

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)

![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)